N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
CAS No.: 1052632-20-8
Cat. No.: VC5244653
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052632-20-8 |
---|---|
Molecular Formula | C14H15N3O2 |
Molecular Weight | 257.293 |
IUPAC Name | N-(4-acetylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19) |
Standard InChI Key | JGZCRMVPLJPHPK-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Introduction
Structural and Chemical Identity
N-(4-Acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1- and 3-positions with methyl groups and at the 4-position with a carboxamide moiety linked to a 4-acetylphenyl group. The SMILES notation confirms the connectivity: a pyrazole core () bonded to a carboxamide () and an acetyl-substituted benzene ring ().
Table 1: Key Structural and Chemical Data
Property | Value |
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CAS Number | 1052632-20-8 |
Molecular Formula | |
Molecular Weight | 257.29 g/mol |
SMILES | CC(=O)c1ccc(NC(=O)c2cn(C)nc2C)cc1 |
Key Functional Groups | Pyrazole, carboxamide, acetyl |
The acetylphenyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions . X-ray crystallography data are absent in available literature, but nuclear magnetic resonance (NMR) spectra for analogous compounds, such as 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, reveal characteristic signals for methyl (), aromatic protons (), and carboxamide protons () .
Synthetic Methodologies
The synthesis of N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide likely follows a multi-step pathway involving cyclization and amidation. A patent by CN114014809A details the production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a probable precursor, through a three-step process:
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Condensation: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a cyclic intermediate (Compound A).
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Cyclization: Compound A undergoes reaction with methylhydrazine in toluene under basic conditions (NaOH) at 8–20°C to yield a pyrazole derivative (Compound B).
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Hydrolysis: Acidic hydrolysis of Compound B with 15% HCl at 85–90°C produces 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .
To synthesize the target carboxamide, the carboxylic acid intermediate would require activation (e.g., via thionyl chloride) followed by coupling with 4-aminoacetophenone. This amidation step is analogous to methods described for related pyrazole-4-carboxamides .
Table 2: Representative Synthetic Conditions
Optimized mass ratios for condensation (6:9:8–10 for ethyl acetoacetate:triethyl orthoformate:acetic anhydride) ensure high yields .
Compound Class | Activity (IC/MIC) | Target |
---|---|---|
Pyrazolo[3,4-d]pyrimidinones | 11 µM (MCF-7) | Breast cancer cells |
3,5-Dimethylpyrazole acetamides | 25 µg/mL (S. aureus) | Bacterial enzymes |
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: High vacuum distillation in precursor synthesis may pose industrial challenges.
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Pharmacological Data Gap: No in vitro or in vivo studies specifically on N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are published.
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Structural Optimization: Modifying the acetyl group to trifluoroacetyl or substituting the pyrazole methyl groups could enhance potency .
Future research should prioritize:
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Biological Screening: Assays against cancer cell lines, microbial strains, and inflammatory targets.
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Computational Modeling: Molecular docking to predict target affinity (e.g., cyclooxygenase-2, tubulin).
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Formulation Studies: Nanoencapsulation to improve bioavailability if solubility limitations are confirmed.
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